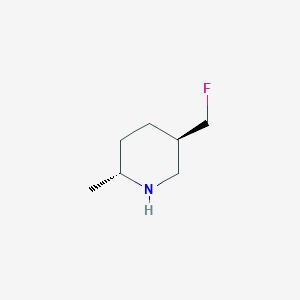
(2R,5R)-5-(Fluoromethyl)-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-5-(Fluoromethyl)-2-methylpiperidine is a chiral piperidine derivative characterized by the presence of a fluoromethyl group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(Fluoromethyl)-2-methylpiperidine typically involves the use of chiral starting materials and selective fluorination techniques. One common method involves the use of chiral auxiliaries to introduce the desired stereochemistry, followed by fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include mild temperatures and the use of polar solvents to facilitate the fluorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-(Fluoromethyl)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluoromethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
(2R,5R)-5-(Fluoromethyl)-2-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for biological assays.
Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,5R)-5-(Fluoromethyl)-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-5-(Chloromethyl)-2-methylpiperidine: Similar in structure but with a chloromethyl group instead of a fluoromethyl group.
(2R,5R)-5-(Bromomethyl)-2-methylpiperidine: Contains a bromomethyl group, which can affect its reactivity and biological activity.
Uniqueness
(2R,5R)-5-(Fluoromethyl)-2-methylpiperidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C7H14FN |
|---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
(2R,5R)-5-(fluoromethyl)-2-methylpiperidine |
InChI |
InChI=1S/C7H14FN/c1-6-2-3-7(4-8)5-9-6/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
FKUBCGAHGRXUDW-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)CF |
Canonical SMILES |
CC1CCC(CN1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


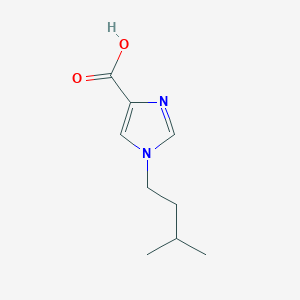
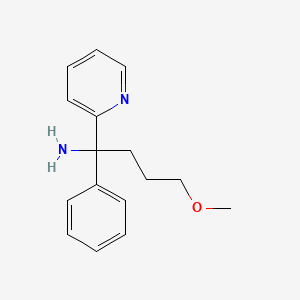
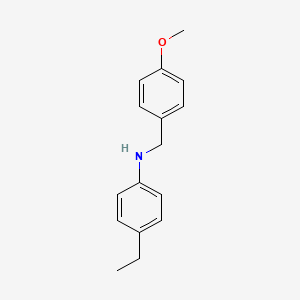
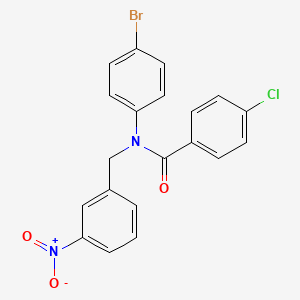
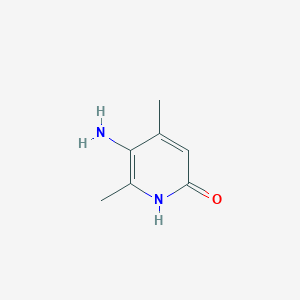
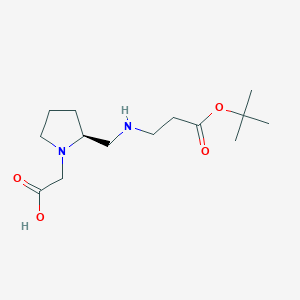
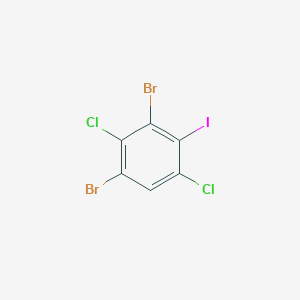
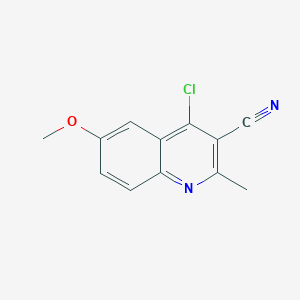
![2-Methylbenzo[b]thiophene 1-oxide](/img/structure/B12990076.png)
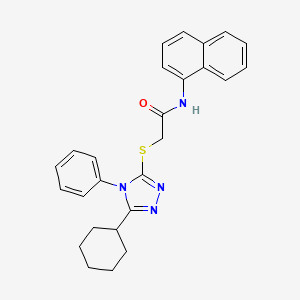
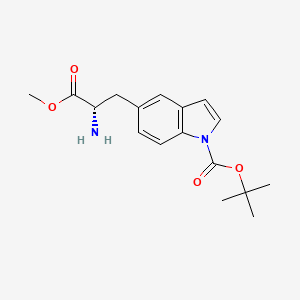
![(2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12990082.png)
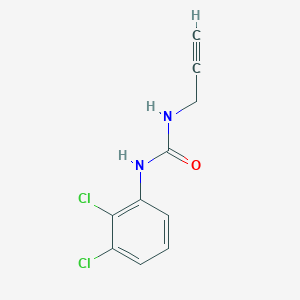
![N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide](/img/structure/B12990100.png)
